Tamarixetin

Descripción general

Descripción

La tamarixetina es un flavonol O-metilado, un flavonoide naturalLa tamarixetina se ha aislado de la planta Tamarix ramosissima . Este compuesto es conocido por sus diversas propiedades farmacológicas, incluyendo actividad antioxidante, antiinflamatoria y anticancerígena .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La tamarixetina se puede sintetizar mediante la metilación de la quercetina. El proceso implica el uso de agentes metilantes como el sulfato de dimetilo o el yoduro de metilo en presencia de una base como el carbonato de potasio. La reacción típicamente ocurre en un solvente orgánico como la acetona o la dimetilformamida a temperaturas elevadas .

Métodos de producción industrial: La producción industrial de tamarixetina implica la extracción del compuesto de fuentes vegetales, particularmente de Tamarix ramosissima. El proceso de extracción incluye la extracción con solventes seguida de purificación utilizando técnicas cromatográficas .

Tipos de reacciones:

Oxidación: La tamarixetina puede sufrir reacciones de oxidación, lo que lleva a la formación de quinonas y otros derivados oxidados.

Reducción: La reducción de la tamarixetina puede producir dihidroflavonoles.

Sustitución: La tamarixetina puede participar en reacciones de sustitución nucleofílica, particularmente en los grupos hidroxilo.

Reactivos y condiciones comunes:

Oxidación: Reactivos como el permanganato de potasio o el peróxido de hidrógeno en condiciones ácidas o básicas.

Reducción: Reactivos como el borohidruro de sodio o el hidruro de litio y aluminio.

Sustitución: Reactivos como haluros de alquilo o cloruros de acilo en presencia de una base.

Productos principales:

Oxidación: Quinonas y otros derivados de flavonoides oxidados.

Reducción: Dihidroflavonoles.

Sustitución: Derivados de flavonoides alquilados o acilatos.

Aplicaciones Científicas De Investigación

Anti-Cancer Properties

Tamarixetin has shown significant potential as an anti-cancer agent, particularly in breast cancer. A comprehensive study utilized reverse docking and network pharmacology to identify its molecular mechanisms.

- Mechanism of Action : this compound targets several proteins associated with breast cancer, including AKT1, ESR1, and HSP90AA1. These proteins are linked to tumor progression and patient survival rates. The compound inhibits cell proliferation and induces apoptosis through reactive oxygen species (ROS) generation and mitochondrial dysfunction .

- In Vitro Studies : In cell lines derived from breast cancer patients, this compound demonstrated a substantial reduction in cell viability (up to 87.20% inhibition at 50 µM concentration). This was validated using primary cells isolated from surgical tissues .

Table 1: Summary of Anti-Cancer Effects of this compound

| Parameter | Result |

|---|---|

| Target Proteins | AKT1, ESR1, HSP90AA1 |

| Cell Viability Reduction | 87.20% at 50 µM |

| Mechanisms | ROS induction, mitochondrial dysfunction |

| Pathways Involved | 33 neoplastic signaling pathways |

Anti-Inflammatory Activity

This compound exhibits superior anti-inflammatory properties compared to quercetin. It has been shown to modulate immune responses during bacterial sepsis by increasing interleukin-10 (IL-10) levels.

- Study Findings : In experimental settings, this compound administration led to a significant reduction in inflammatory markers and improved survival rates in sepsis models .

Table 2: Anti-Inflammatory Effects of this compound

| Parameter | Result |

|---|---|

| Comparison | More effective than quercetin |

| Mechanism | Increased IL-10 production |

| Application | Potential use in treating bacterial sepsis |

Chondroprotective Effects

Recent studies have highlighted this compound's protective effects on chondrocytes under inflammatory conditions.

- Mechanism of Action : this compound alleviates IL-1β-induced stress in chondrocytes by activating the Nrf2/HO-1 signaling pathway and inhibiting NF-κB and MAPK pathways. This results in reduced oxidative stress and pyroptosis .

- In Vivo Models : In models of osteoarthritis, this compound treatment enhanced chondrogenesis and reduced hypertrophic differentiation in chondrocytes .

Table 3: Chondroprotective Effects of this compound

| Parameter | Result |

|---|---|

| Mechanisms | Nrf2/HO-1 activation; NF-κB inhibition |

| Effects on Chondrocytes | Enhanced chondrogenesis; reduced hypertrophy |

| Application | Potential treatment for osteoarthritis |

Mecanismo De Acción

La tamarixetina ejerce sus efectos a través de varios objetivos moleculares y vías:

Actividad antioxidante: Captura radicales libres y regula positivamente las enzimas antioxidantes.

Actividad antiinflamatoria: Inhibe la producción de citoquinas proinflamatorias y modula las vías de señalización como NF-κB.

Actividad anticancerígena: La tamarixetina induce la apoptosis, inhibe la proliferación celular e interrumpe el ciclo celular en las células cancerosas.

Comparación Con Compuestos Similares

La tamarixetina es similar a otros flavonoides como la quercetina y la isoramnetina. Es única debido a su patrón de metilación específico, que imparte propiedades farmacológicas distintas .

Quercetina: Un flavonol con propiedades antioxidantes y antiinflamatorias similares, pero que carece de la metilación en la posición 4’.

Isoramnetina: Otro flavonol O-metilado, pero con un grupo metilo en la posición 3’ en lugar de la posición 4’.

Actividad Biológica

Tamarixetin, a flavonoid derived from quercetin, has garnered attention for its diverse biological activities, particularly in the context of cancer treatment and inflammation modulation. This article explores the extensive research surrounding the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound is a flavonoid recognized for its antioxidant and anti-inflammatory properties. It is primarily found in various plants and has been studied for its potential health benefits, including anti-cancer effects, protection against oxidative stress, and modulation of inflammatory responses.

Recent studies have demonstrated that this compound exhibits significant anti-cancer activity across multiple cancer types, particularly breast cancer. The following mechanisms have been identified:

- Cell Proliferation Inhibition : this compound has been shown to inhibit cell proliferation in breast cancer cell lines such as MCF-7 and MDA-MB-231. In vitro studies indicated that treatment with 50 µM of this compound resulted in up to 92.7% inhibition of cell proliferation in MCF-7 cells after 48 hours .

- Induction of Apoptosis : The compound induces reactive oxygen species (ROS) production and reduces mitochondrial membrane potential, leading to apoptosis. This was confirmed through staining techniques that highlighted increased cell death in treated cultures .

- Targeting Key Proteins : Network pharmacology analyses indicated that this compound targets several proteins associated with cancer progression, including AKT1 and HSP90AA1. These proteins are linked to critical pathways involved in tumor growth and survival .

Case Study: Breast Cancer

A comprehensive study utilized reverse docking and network pharmacology to elucidate this compound's mechanisms in breast cancer. The findings revealed that this compound could significantly reduce cell viability and induce cell death in both established cancer cell lines and primary cells isolated from patients .

Chondroprotective Effects

This compound also demonstrates protective effects on chondrocytes, particularly in the context of osteoarthritis (OA).

- Reduction of Inflammatory Responses : In IL-1β-treated chondrocytes, this compound significantly alleviated oxidative stress by activating the Nrf2/HO-1 signaling pathway while inhibiting NF-κB activity . This dual action helps restore chondrogenic properties and reduces hypertrophic differentiation.

- Prevention of Pyroptosis : this compound has been shown to inhibit pyroptosis in chondrocytes induced by IL-1β, thereby protecting against inflammation-induced cell death .

Case Study: Osteoarthritis Model

In an experimental model of OA, this compound treatment led to a marked increase in chondrogenic markers like COL2 and SOX9 while enhancing cell viability above 80% compared to untreated controls . These results suggest its potential as a therapeutic agent for OA management.

Pharmacological Activities

This compound exhibits a range of pharmacological activities beyond its anti-cancer and chondroprotective effects:

- Antioxidant Activity : It effectively scavenges free radicals, contributing to its protective effects against oxidative stress-related diseases .

- Anti-inflammatory Effects : this compound reduces the secretion of pro-inflammatory cytokines from activated dendritic cells, showcasing its potential in managing inflammatory conditions .

- Enhancement of Drug Bioavailability : Research indicates that this compound can inhibit CYP2C activity, potentially enhancing the oral bioavailability of co-administered drugs like fluvastatin .

Summary Table of Biological Activities

Propiedades

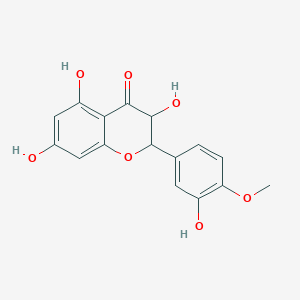

IUPAC Name |

3,5,7-trihydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O7/c1-22-11-3-2-7(4-9(11)18)16-15(21)14(20)13-10(19)5-8(17)6-12(13)23-16/h2-6,15-19,21H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQNGHARGJDXHKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tamarixetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

603-61-2 | |

| Record name | Tamarixetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.